molecular formula C14H11F3N2O B2383577 N-[2-(5,6,7-Trifluoro-1H-indol-3-yl)ethyl]but-2-ynamide CAS No. 2411283-49-1

N-[2-(5,6,7-Trifluoro-1H-indol-3-yl)ethyl]but-2-ynamide

Cat. No.: B2383577
CAS No.: 2411283-49-1
M. Wt: 280.25
InChI Key: NZYNSGRUFYWUEG-UHFFFAOYSA-N
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Description

N-[2-(5,6,7-Trifluoro-1H-indol-3-yl)ethyl]but-2-ynamide is a synthetic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5,6,7-Trifluoro-1H-indol-3-yl)ethyl]but-2-ynamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

N-[2-(5,6,7-Trifluoro-1H-indol-3-yl)ethyl]but-2-ynamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-[2-(5,6,7-Trifluoro-1H-indol-3-yl)ethyl]but-2-ynamide involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The trifluoro group enhances its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(5,6,7-Trifluoro-1H-indol-3-yl)ethyl]but-2-ynamide is unique due to its specific combination of the trifluoro group and the but-2-ynamide moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[2-(5,6,7-trifluoro-1H-indol-3-yl)ethyl]but-2-ynamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N2O/c1-2-3-11(20)18-5-4-8-7-19-14-9(8)6-10(15)12(16)13(14)17/h6-7,19H,4-5H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZYNSGRUFYWUEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCCC1=CNC2=C(C(=C(C=C12)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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